molecular formula C37H45EuN6O8-4 B12323306 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)

2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)

Cat. No.: B12323306
M. Wt: 853.8 g/mol
InChI Key: JXOCPXCGJGLQCG-UHFFFAOYSA-J
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Description

The compound 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) is a complex organic molecule that incorporates europium, a rare earth element

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the piperidine and phenyl derivatives. The key steps include:

    Formation of the piperidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the piperidine ring.

    Introduction of the aminophenyl group: This is done through a nucleophilic substitution reaction, where the aminophenyl group is introduced to the phenyl ring.

    Complexation with europium: The final step involves the coordination of europium ions with the carboxylate groups, forming the europium complex.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aminophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to aminophenyl groups.

    Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl groups.

    Reduction: Aminophenyl groups from nitro derivatives.

    Substitution: Various substituted phenyl and piperidine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to study the properties of europium complexes.

    Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves the coordination of europium ions with the carboxylate groups, forming a stable complex. The europium ions can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds. This interaction can lead to changes in the structural and functional properties of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;gadolinium(3+)
  • 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;terbium(3+)

Uniqueness

The uniqueness of 2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) lies in its incorporation of europium, which imparts unique luminescent properties. This makes it particularly valuable for applications in bioimaging and diagnostic imaging, where luminescence is a key feature.

Properties

Molecular Formula

C37H45EuN6O8-4

Molecular Weight

853.8 g/mol

IUPAC Name

2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)

InChI

InChI=1S/C37H49N6O8.Eu/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;/h7-14,26,28-33H,1-6,15-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);/q-3;+3/p-4

InChI Key

JXOCPXCGJGLQCG-UHFFFAOYSA-J

Canonical SMILES

C1CC([N-]C(C1)C2CC(CC([N-]2)C3CCCC([N-]3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Eu+3]

Origin of Product

United States

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